molecular formula C13H16ClNO3 B12064883 methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-34-8

methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B12064883
CAS No.: 922529-34-8
M. Wt: 269.72 g/mol
InChI Key: PXIDCWJJOAXBJC-JTQLQIEISA-N
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Description

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester. The presence of the chloro and methoxy groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoate ester group.

    Nitration and Reduction:

    Substitution Reactions:

    Pyrrolidine Ring Formation: The formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The chloro and methoxy groups can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the pyrrolidine ring.

    Methyl 3-chloro-4-pyrrolidinylbenzoate: Similar but with different substitution patterns.

Uniqueness

Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the combination of the pyrrolidine ring, chloro, and methoxy groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

CAS No.

922529-34-8

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C13H16ClNO3/c1-17-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m0/s1

InChI Key

PXIDCWJJOAXBJC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)Cl

Origin of Product

United States

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